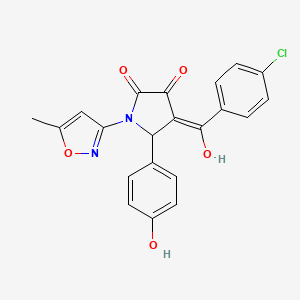![molecular formula C17H21N3OS B2459198 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide CAS No. 392288-55-0](/img/structure/B2459198.png)
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide involves the condensation of 3-methylbenzaldehyde with 2-aminothiophene to form 2-(3-methylphenyl)thieno[3,4-c]pyrazole. This intermediate is then reacted with pentanoyl chloride to form N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]pentanamide, which is subsequently reduced to N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.
Starting Materials
3-methylbenzaldehyde, 2-aminothiophene, pentanoyl chloride, sodium borohydride, acetic acid, diethyl ether, sodium hydroxide, wate
Reaction
Step 1: Condensation of 3-methylbenzaldehyde with 2-aminothiophene in the presence of acetic acid and diethyl ether to form 2-(3-methylphenyl)thieno[3,4-c]pyrazole., Step 2: Reaction of 2-(3-methylphenyl)thieno[3,4-c]pyrazole with pentanoyl chloride in the presence of sodium hydroxide to form N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]pentanamide., Step 3: Reduction of N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]pentanamide with sodium borohydride in the presence of acetic acid and water to form N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.
作用机制
The exact mechanism of action of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X is not fully understood. However, several studies have suggested that this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide exerts its biological effects by targeting various cellular pathways. For instance, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial cell death.
生化和生理效应
Compound X has been found to exhibit several biochemical and physiological effects. For instance, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Furthermore, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been shown to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X in lab experiments is its potent biological activity. This N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory effects, making it a potential candidate for drug development. Additionally, the synthesis of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X is relatively simple, making it easy to produce in large quantities. However, one of the limitations of using N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.
未来方向
There are several future directions for the research on N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X. One potential direction is to investigate the potential of this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the mechanism of action of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X and its potential side effects. Furthermore, the development of novel derivatives of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X may lead to the discovery of more potent and selective N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamides with improved biological activity.
科学研究应用
Compound X has been found to exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several studies have reported the potential of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X as a chemotherapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. Furthermore, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
属性
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-3-4-8-16(21)18-17-14-10-22-11-15(14)19-20(17)13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRZTYFHLCMEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

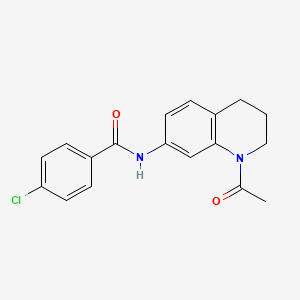
![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)
![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)
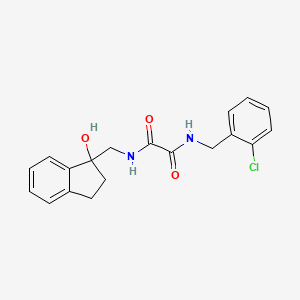
![4-[(4-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2459121.png)
![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)
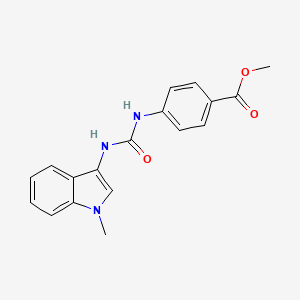
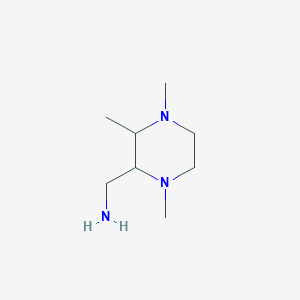
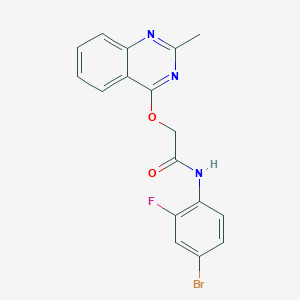
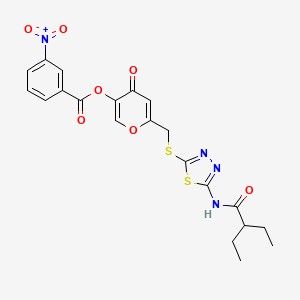
![(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2459132.png)
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)
